molecular formula C21H19F3N2O4S B1243298 2,2,2-Trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide CAS No. 353231-17-1

2,2,2-Trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

Cat. No. B1243298
CAS RN: 353231-17-1
M. Wt: 452.4 g/mol
InChI Key: ALMACYDZFBMGOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including structures similar to the compound , often involves multi-step chemical reactions, starting from substituted benzaldehydes or benzenethiosulfinate compounds. These processes may include condensation, substitution, and coupling reactions to introduce the desired functional groups and molecular architecture (Crich & Smith, 2000).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. These methods provide insights into the compound's geometry, intermolecular interactions, and electronic structure. For example, crystal structure analysis can reveal the orientation of different rings and the presence of dimer formations through hydrogen bonding (Mao et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds like this one can participate in various chemical reactions, including substitutions and coupling reactions, which are crucial for their functionalization and application in synthesis. Their reactivity can be influenced by the electron-withdrawing or donating nature of the substituents on the aromatic rings, affecting their potential as intermediates in organic synthesis (Nakash et al., 2005).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are pivotal for their application in material science and medicinal chemistry. For instance, the solubility in various solvents can affect their usability in different reactions and formulations (Gao et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, define the compound's role in chemical reactions and its potential biological activity. These properties are determined by the functional groups present in the molecule and their electronic effects (Itoh et al., 2002).

Scientific Research Applications

Metabotropic Glutamate 2 Receptor Potentiation

Researchers have identified a class of 3-pyridylmethylsulfonamides, including 2,2,2-trifluoro-N-[3-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)-ethanesulfonamide, as potent, subtype-selective potentiators of the metabotropic glutamate 2 receptor (mGlu2). These compounds modulate receptor function, increasing the affinity of orthosteric agonists, and have shown efficacy in several rodent models of psychiatric disorders, suggesting potential applications in treating anxiety and psychosis (Johnson et al., 2005).

Preparation and Crystal Structure Determination with Copper(II) Chloride

Another study explored the reaction of 1,1,1-trifluoro-4-methoxy-4-aryl-but-3-en-2-ones with 2-pyridylcarboxamidrazone to produce compounds including those similar to 2,2,2-trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide. These compounds were then reacted with copper(II) chloride, forming adducts studied for their crystal structure. This has implications for the development of novel materials and potential pharmaceutical applications (Bonacorso et al., 2003).

Photophysicochemical Properties in Zinc(II) Phthalocyanine

In the field of photochemistry, researchers have synthesized zinc(II) phthalocyanine compounds with benzenesulfonamide derivative substituents, including structures similar to 2,2,2-trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide. These compounds display significant photosensitizing abilities and are suitable for photocatalytic applications, indicating potential use in environmental and industrial processes (Öncül et al., 2021).

Oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides

A study on the oxidation of N-(2,2,2-Trichloro-1-hydroxyethyl)- and N-(2,2-dichloro-1-hydroxy-2-phenylethyl)arenesulfonamides, which are structurally related to 2,2,2-trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide, revealed the formation of N-(arylsulfonyl)trichloroacetamides and related compounds. This research contributes to the understanding of chemical reactions involving sulfonamides and has potential implications in organic synthesis and material science (Rozentsveig et al., 2001).

Future Directions

The future directions for the research and application of this compound are not specified in the search results. Future directions could include potential therapeutic uses, further chemical modifications, or exploration of novel synthesis methods .

Relevant Papers Unfortunately, the search results do not provide specific references to relevant papers for this compound . For a comprehensive literature review, it is recommended to conduct a search in scientific databases such as PubMed or Web of Science.

properties

IUPAC Name

2,2,2-trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(pyridin-3-ylmethyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O4S/c1-29-19-6-2-3-7-20(19)30-18-10-8-17(9-11-18)26(14-16-5-4-12-25-13-16)31(27,28)15-21(22,23)24/h2-13H,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMACYDZFBMGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2=CC=C(C=C2)N(CC3=CN=CC=C3)S(=O)(=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431366
Record name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide
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Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-(4-(2-methoxyphenoxy)phenyl)-N-(pyridin-3-ylmethyl)ethanesulfonamide

CAS RN

353231-17-1
Record name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=353231-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY-487379
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-487379
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

A solution of N-(4-(2-methoxyphenoxy)phenyl)pyridin-3-ylmethylamine (1.0 equiv.) in 2:1 DCE/Pyridine (0.15 M) was cooled to 0° C. and treated with 2,2,2-trifluoroethanesulfonyl chloride (1.8 equiv.). The mixture was allowed to warm to ambient temperature and stir overnight. The reaction was treated with anhydrous potassium carbonate, stirred for 40 min, and filtered. The filtrate was purified via preparative HPLC eluting with 98:2 to 96:4 DCM/MeOH to give the title compound. Anal Calcd for C21H19F3N2O4S: C, 55.75; H, 4.23; N, 6.19. Found: C, 55.65; H, 4.27; N, 6.19. MS found 4.53.0 [M+H]+
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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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